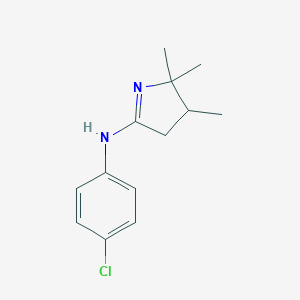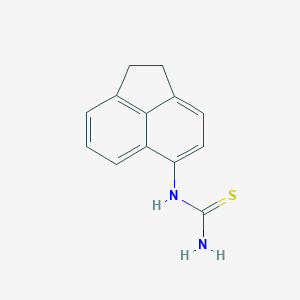![molecular formula C23H22ClN5O3 B282193 methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)
methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate, also known as TAK-915, is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of cognitive impairment associated with Alzheimer's disease and other neurological disorders.
Mécanisme D'action
Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a highly selective and potent inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate increases cAMP levels, which leads to the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and physiological effects:
methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been shown to increase cAMP levels in the brain, which leads to the activation of protein kinase A (PKA) and the cAMP response element-binding protein (CREB). These signaling pathways are involved in the regulation of synaptic plasticity, learning, and memory. methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has also been shown to reduce neuroinflammation and oxidative stress, which are thought to contribute to the pathogenesis of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is its high selectivity for PDE4D, which reduces the risk of off-target effects. methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate also has good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the development of methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate and other PDE4D inhibitors. One direction is to optimize the pharmacokinetic properties of methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate to improve its efficacy and reduce the risk of side effects. Another direction is to investigate the potential of PDE4D inhibitors for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further research is needed to understand the long-term safety and efficacy of PDE4D inhibitors in human clinical trials.
Méthodes De Synthèse
The synthesis of methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate involves a multi-step process that starts with the reaction of 4-chlorobenzoyl chloride with 6-amino-7-(4-tert-butylphenyl)-1,7-dihydro-5H-pyrimido[1,5-a][1,3,5]triazin-5-one to form an intermediate compound. This intermediate compound is then reacted with sodium azide to form the tetrazole ring, and finally, the ester group is introduced using methyl chloroformate. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been extensively studied in preclinical models of Alzheimer's disease and other neurological disorders. In animal studies, methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has been shown to improve cognitive function and memory deficits, reduce amyloid beta plaques, and decrease neuroinflammation. methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate has also demonstrated efficacy in models of schizophrenia and depression.
Propriétés
Formule moléculaire |
C23H22ClN5O3 |
|---|---|
Poids moléculaire |
451.9 g/mol |
Nom IUPAC |
methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H22ClN5O3/c1-23(2,3)15-9-5-13(6-10-15)19-17(20(30)14-7-11-16(24)12-8-14)18(21(31)32-4)25-22-26-27-28-29(19)22/h5-12,19H,1-4H3,(H,25,26,28) |
Clé InChI |
ONVAYMFNDHCZNI-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(N=C3N2NN=N3)C(=O)OC)C(=O)C4=CC=C(C=C4)Cl |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(N=C3N2NN=N3)C(=O)OC)C(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(N=C3N2NN=N3)C(=O)OC)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)
![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)



![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)

![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)




